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molecular formula C10H15NO B1588164 (R)-1-(4-Methoxyphenyl)propan-2-amine CAS No. 58993-79-6

(R)-1-(4-Methoxyphenyl)propan-2-amine

Cat. No. B1588164
M. Wt: 165.23 g/mol
InChI Key: NEGYEDYHPHMHGK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393774

Procedure details

A solution of 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol is combined with 13.5 g (0.21 mol) of sodium cyanoborohydride, which is added in batches thereto at ambient temperature, with stirring. After a further 20 hours, ice is added and the mixture is acidified with hydrochloric acid (conc. HCl H2O=1/1) until the pH is 2. The acidic solution is extracted with dichloromethane. The aqueous phase is then mixed with conc. ammonia, with cooling, until a clearly alkaline reaction occurs and then extracted exhaustively with dichloromethane. The combined dichloromethane extracts are dried over sodium sulphate and evaporated to dryness in vacuo. The crude 2-(4-methoxyphenyl)-1-methylethylamine thus obtained is purified by column chromatography over silica gel (eluant: dichloro-methane/methanol=20/1) to remove any by-products. A colorless oil is obtained which can be used for reaction without any further purification.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five
Name
2-(4-methoxyphenyl)-1-methylethylamine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)C)=[CH:5][CH:4]=1.[C:12]([O-])(=O)C.[NH4+].[C:17]([BH3-])#[N:18].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:17]([NH2:18])[CH3:12])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at ambient temperature, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in batches
ADDITION
Type
ADDITION
Details
ice is added
EXTRACTION
Type
EXTRACTION
Details
The acidic solution is extracted with dichloromethane
ADDITION
Type
ADDITION
Details
The aqueous phase is then mixed with conc. ammonia
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, until a clearly alkaline reaction
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
2-(4-methoxyphenyl)-1-methylethylamine
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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